molecular formula C21H25NO5 B018954 Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate CAS No. 84246-49-1

Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate

Cat. No.: B018954
CAS No.: 84246-49-1
M. Wt: 371.4 g/mol
InChI Key: HVOWMSLFUWODOT-IBGZPJMESA-N
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Description

Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate is a complex organic compound with a unique structure that includes a benzyl group, a carbobenzyloxyamino group, and a hydroxyhexanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate typically involves multiple steps, starting from readily available starting materials. One common approach is the protection of the amino group using a carbobenzyloxy (Cbz) group, followed by the esterification of the hydroxyhexanoic acid with benzyl alcohol. The reaction conditions often involve the use of coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to monitor the product’s consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzyl alcohol.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (2S)-2-carbobenzyloxyamino-6-hydroxyhexanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a benzyl group and a carbobenzyloxyamino group allows for diverse interactions with molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

benzyl (2S)-6-hydroxy-2-(phenylmethoxycarbonylamino)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c23-14-8-7-13-19(20(24)26-15-17-9-3-1-4-10-17)22-21(25)27-16-18-11-5-2-6-12-18/h1-6,9-12,19,23H,7-8,13-16H2,(H,22,25)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOWMSLFUWODOT-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCCCO)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CCCCO)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10555192
Record name Benzyl N-[(benzyloxy)carbonyl]-6-hydroxy-L-norleucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10555192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84246-49-1
Record name Benzyl N-[(benzyloxy)carbonyl]-6-hydroxy-L-norleucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10555192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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